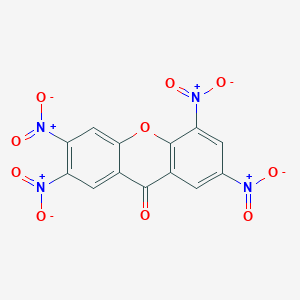
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline: is a complex organic compound characterized by its unique structure, which includes a fluorine atom attached to an aniline ring and two diphenylbutenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Diphenylbutenyl Groups: The initial step involves the synthesis of 4,4-diphenylbut-3-en-1-yl groups through a series of reactions, such as Friedel-Crafts alkylation and subsequent dehydrohalogenation.
Attachment to Aniline: The diphenylbutenyl groups are then attached to the nitrogen atom of aniline through nucleophilic substitution reactions.
Introduction of Fluorine:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), halogenating agents
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and differentiation, depending on its specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline: Lacks the fluorine atom, resulting in different chemical and physical properties.
3,5-Dichloro-N,N-bis(4,4-diphenylbut-3-en-1-yl)aniline: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
N,N-Bis(4,4-diphenylbut-3-en-1-yl)-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous, such as in medicinal chemistry for enhancing drug efficacy and stability.
Eigenschaften
CAS-Nummer |
501078-03-1 |
|---|---|
Molekularformel |
C38H34FN |
Molekulargewicht |
523.7 g/mol |
IUPAC-Name |
N,N-bis(4,4-diphenylbut-3-enyl)-3-fluoroaniline |
InChI |
InChI=1S/C38H34FN/c39-35-24-13-25-36(30-35)40(28-14-26-37(31-16-5-1-6-17-31)32-18-7-2-8-19-32)29-15-27-38(33-20-9-3-10-21-33)34-22-11-4-12-23-34/h1-13,16-27,30H,14-15,28-29H2 |
InChI-Schlüssel |
CKMAPQSDVPUAFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)
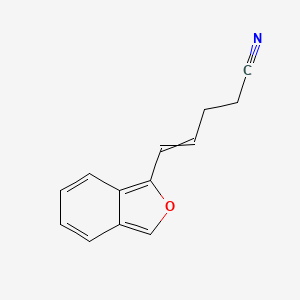
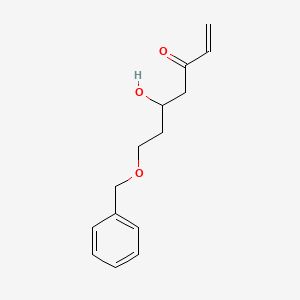
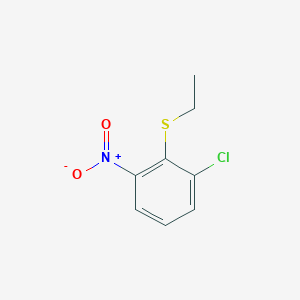
![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)
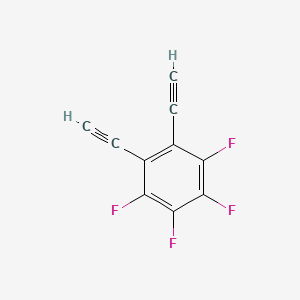
![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)

![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
